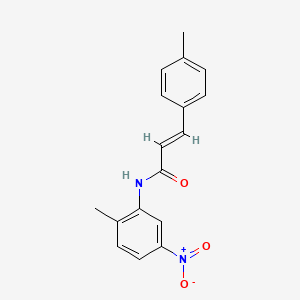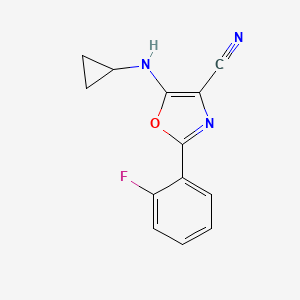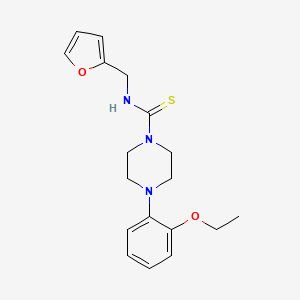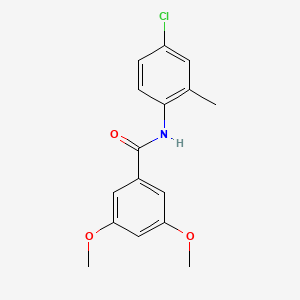
N-(2-methyl-5-nitrophenyl)-3-(4-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-nitrophenyl)-3-(4-methylphenyl)acrylamide, commonly known as MNMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNMA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 311.34 g/mol.
Aplicaciones Científicas De Investigación
MNMA has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. MNMA has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. MNMA has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of MNMA is not well understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNMA has been shown to interact with DNA and disrupt the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
MNMA has been shown to have low toxicity in vitro and in vivo studies. MNMA has been found to have no significant effect on body weight, organ weight, or blood parameters in animal studies. MNMA has also been found to have low cytotoxicity in normal cells, indicating its potential as a selective anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNMA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields of scientific research. However, MNMA has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on MNMA. One potential direction is to study the anti-cancer properties of MNMA in vivo. Another potential direction is to explore the potential applications of MNMA in material science, such as its use as a ligand in the synthesis of metal complexes. Additionally, further studies are needed to understand the mechanism of action of MNMA and its potential applications in medicinal chemistry.
Conclusion:
MNMA is a synthetic compound that has potential applications in various fields of scientific research. Its ease of synthesis, low toxicity, and potential anti-cancer properties make it an attractive compound for further study. Future research on MNMA could lead to the development of new treatments for cancer and the synthesis of new materials with potential applications in catalysis and material science.
Métodos De Síntesis
MNMA is synthesized by the condensation reaction of 2-methyl-5-nitroaniline and 4-methylcinnamic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a high temperature and under reflux conditions. The product is then purified by recrystallization to obtain pure MNMA.
Propiedades
IUPAC Name |
(E)-N-(2-methyl-5-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-3-6-14(7-4-12)8-10-17(20)18-16-11-15(19(21)22)9-5-13(16)2/h3-11H,1-2H3,(H,18,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARKJFNCRSWKB-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)


![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)

![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
